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molecular formula C10H9N B1362556 1-Phenylcyclopropanecarbonitrile CAS No. 935-44-4

1-Phenylcyclopropanecarbonitrile

Cat. No. B1362556
M. Wt: 143.18 g/mol
InChI Key: ZHFURHRJUWYDKG-UHFFFAOYSA-N
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Patent
US04755594

Procedure details

Phenylacetonitrile (5.85 g, 50 mmol) in DMSO (dimethylsulfoxide) (20 mL) is added dropwise over 45 min to a slurry of oil-free NaH (3.0 g, 125 mmol) in stirred DMSO (100 mL) at 25° under N2. Vigorous gas evolution occurs. After a further 30 min 1,2-dibromoethane (14.1 g, 75 mmol) in DMSO (20 mL) is added dropwise over 1 h. The reaction mixture turns purple, heats up to about 50°, and further gas evolution occurs. After a further 1 h the reaction mixture is poured slowly onto ice water (250 mL, gas evolution), and is extracted with ether (3×50 mL). The combined extracts are washed with water (2×100 mL) and saturated brine (100 mL) and dried (MgSO4). The solvent is removed under reduced pressure to give 1-phenylcyclopropane carbonitrile (6.58 g, 92%) as a mobile brown oil. Nmr δ (CDCl3) 7.25-7.40 (5H, m), 1.6-1.8, 1.2-1.45 (2H and 2H, AA'BB').
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].Br[CH2:13][CH2:14]Br>CS(C)=O>[C:1]1([C:7]2([C:8]#[N:9])[CH2:14][CH2:13]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
heats up to about 50°
ADDITION
Type
ADDITION
Details
After a further 1 h the reaction mixture is poured slowly onto ice water (250 mL, gas evolution)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined extracts are washed with water (2×100 mL) and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.58 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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